5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid is a chemical compound that belongs to the class of sulfonamides It features a benzodioxin moiety attached to a pentanoic acid chain via a sulfonylamino group
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c15-13(16)3-1-2-6-14-21(17,18)10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSXJJJBNPGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate. The reaction is carried out at a pH of 10, and the resulting product is further substituted at the N-position with various alkyl or aryl halides in N,N-dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, improved catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various N-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been studied for its potential antibacterial properties. It has shown promise as a potent antibacterial agent and moderate enzyme inhibitor.
Medicine: The compound has been investigated for its therapeutic potential in treating diseases such as Alzheimer's disease. Its derivatives have been synthesized and tested for their efficacy in inhibiting enzymes associated with the disease.
Industry: In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group plays a crucial role in binding to enzymes and inhibiting their activity, leading to the desired biological effects.
Comparison with Similar Compounds
N-Substituted Benzodioxin Sulfonamides: These compounds share a similar structure but differ in the substituents attached to the benzodioxin ring.
Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid stands out due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
